molecular formula C17H15N3O6 B5066585 2-amino-4-(4-hydroxy-3-methoxy-5-nitrophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

2-amino-4-(4-hydroxy-3-methoxy-5-nitrophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

Cat. No.: B5066585
M. Wt: 357.32 g/mol
InChI Key: BKDKASNTQAOPPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-(4-hydroxy-3-methoxy-5-nitrophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The presence of multiple functional groups, including amino, hydroxy, methoxy, nitro, and carbonitrile, makes it a versatile molecule for chemical reactions and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-hydroxy-3-methoxy-5-nitrophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted benzaldehyde and a β-ketoester, under acidic or basic conditions.

    Introduction of Functional Groups: The introduction of amino, hydroxy, methoxy, nitro, and carbonitrile groups can be achieved through various substitution and addition reactions. For example, nitration can be performed using nitric acid, while amino groups can be introduced through reductive amination.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(4-hydroxy-3-methoxy-5-nitrophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy and methoxy groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the nitro group can yield an amine.

Scientific Research Applications

    Chemistry: As a versatile intermediate for the synthesis of other complex organic molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-amino-4-(4-hydroxy-3-methoxy-5-nitrophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile depends on its interaction with molecular targets. The presence of multiple functional groups allows it to interact with various enzymes, receptors, or other biomolecules. For example, the nitro group may participate in redox reactions, while the amino group can form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Similar compounds to 2-amino-4-(4-hydroxy-3-methoxy-5-nitrophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile include other chromene derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities or applications. Some examples include:

    2-amino-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile: Lacks the nitro group, which may affect its redox properties.

    2-amino-4-(4-hydroxy-3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile: Lacks the methoxy group, which may influence its solubility and reactivity.

The unique combination of functional groups in this compound makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-amino-4-(4-hydroxy-3-methoxy-5-nitrophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O6/c1-25-13-6-8(5-10(16(13)22)20(23)24)14-9(7-18)17(19)26-12-4-2-3-11(21)15(12)14/h5-6,14,22H,2-4,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDKASNTQAOPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C2C(=C(OC3=C2C(=O)CCC3)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.